

# CBT-101: A Technical Overview of an Autologous Natural Killer Cell Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **CBT-101**

Cat. No.: **B1574580**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**CBT-101** is an investigational autologous natural killer (NK) cell therapy developed by CHA Biotech. This therapy involves the isolation, ex vivo expansion, and activation of a patient's own NK cells, which are subsequently re-infused to target and eliminate cancer cells. **CBT-101** has been evaluated in clinical trials for solid tumors, with a particular focus on recurrent glioblastoma (GBM), for which it has received orphan drug designation from the U.S. Food and Drug Administration (FDA).<sup>[1][2][3]</sup> This document provides a detailed technical overview of **CBT-101**, including its manufacturing process, mechanism of action, and clinical trial findings.

## Manufacturing and Cell Expansion

The production of **CBT-101** utilizes a proprietary ex vivo expansion process designed to significantly increase the number and cytotoxic activity of a patient's NK cells.<sup>[1][4]</sup>

Experimental Protocol: **CBT-101** Manufacturing

The manufacturing process for **CBT-101** can be summarized in the following key steps:

- Leukapheresis: Peripheral blood mononuclear cells (PBMCs) are collected from the patient.
- NK Cell Isolation and Activation: NK cells are isolated from the PBMCs. These cells are then activated and stimulated to proliferate.

- Co-culture and Expansion: The activated NK cells are co-cultured with feeder cells and grown in a specialized culture medium supplemented with cytokines such as IL-2 to promote large-scale expansion.[5][6] CHA Biotech's patented technology reportedly increases NK cell proliferation by up to 2,000-fold over approximately two weeks.[1]
- Harvest and Formulation: The expanded and highly activated NK cells are harvested, washed, and formulated into a suspension for intravenous infusion.
- Quality Control: The final product undergoes rigorous quality control testing to ensure purity, potency, and safety. This process results in a cell population with NK cell purity exceeding 90% and significantly enhanced expression of activating receptors.[1]

CHA Biotech has also entered into a memorandum of understanding with Miltenyi Biotec to develop an automated, large-scale manufacturing process for their cell therapies, indicating a move towards more standardized and efficient production for future clinical and commercial needs.[7]

[Click to download full resolution via product page](#)

## Mechanism of Action

The therapeutic effect of **CBT-101** is mediated by the enhanced cytotoxic activity of the expanded autologous NK cells. This activity is driven by a variety of cell surface receptors that recognize stress-induced ligands on cancer cells. CHA Biotech's expansion process has been shown to increase the expression of key activating receptors, including NKG2D, NKp30, and NKp44, by more than 18-fold.[1]

### Signaling Pathways in **CBT-101**-Mediated Cytotoxicity

The binding of these activating receptors to their respective ligands on tumor cells triggers a downstream signaling cascade within the NK cell, leading to the release of cytotoxic granules and the induction of apoptosis in the target cell.

[Click to download full resolution via product page](#)

## Clinical Development and Efficacy

**CBT-101** has been investigated in a Phase 1 clinical trial for solid tumors and a Phase I/IIa investigator-initiated trial for recurrent glioblastoma.

### Phase 1 Trial in Solid Tumors (NCT04557306)

This study was designed to evaluate the safety and tolerability of **CBT-101** in patients with solid cancers who had completed standard treatments.

| Parameter          | Data                                                                                                                                                                        |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Number of Patients | 6[4]                                                                                                                                                                        |
| Tumor Types        | Solid tumors post-adjuvant therapy[4]                                                                                                                                       |
| Primary Endpoint   | Safety and Tolerability                                                                                                                                                     |
| Key Findings       | CBT-101 was found to be safe and well-tolerated.[2][4] Three of the six patients experienced mild adverse reactions that were determined to be unrelated to the therapy.[4] |

### Phase I/IIa Investigator-Initiated Trial in Recurrent Glioblastoma

This open-label, single-arm trial assessed the safety and efficacy of **CBT-101** in patients with recurrent GBM.[8]

| Parameter                              | Data                                                                                                                                                  |
|----------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Number of Patients                     | 14[8]                                                                                                                                                 |
| Indication                             | Recurrent Glioblastoma[8]                                                                                                                             |
| Treatment Regimen                      | Intravenous injections administered 24 times at 2-week intervals.[8]                                                                                  |
| Median Overall Survival (OS)           | 22.5 months[8]                                                                                                                                        |
| Median Progression-Free Survival (PFS) | 10 months[8]                                                                                                                                          |
| 2-Year Survival                        | 5 patients survived for more than 2 years.[8]                                                                                                         |
| Safety Profile                         | No grade 4 or 5 severe adverse events were observed. The most common adverse events were grade 1 or 2, with the most severe being a grade 3 fever.[8] |

## Future Directions

Based on the promising results from the initial clinical trials, CHA Biotech is planning a Phase 2 study of **CBT-101** in patients with recurrent glioblastoma.[4] The company is also focused on developing large-scale manufacturing processes to support further clinical development and potential commercialization.[9] Additionally, CHA Biotech is exploring combination therapies, including the use of **CBT-101** with anti-MIC antibodies to further enhance the tumor-killing ability of NK cells.[10]

## Conclusion

**CBT-101** represents a promising autologous NK cell therapy with a favorable safety profile and demonstrated preliminary efficacy in recurrent glioblastoma. The proprietary manufacturing process yields a highly active and pure NK cell product. Further investigation in larger, controlled clinical trials is warranted to fully elucidate the therapeutic potential of **CBT-101** in various oncology indications.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CHA Biotech Receives Patent for Advanced Method and Material for the Production of Highly Activated NK Cells < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- 2. CHA Biotech [en.chabio.com]
- 3. CHA Biotech Accelerates Cell Therapy-Based Pipeline Business < ENGLISH NEWS < 기사본문 - 더바이오 [thebionews.net]
- 4. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAR-Engineered NK Cells for the Treatment of Glioblastoma: Turning Innate Effectors Into Precision Tools for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adenyx.com [adenyx.com]
- 7. CHA Biotech partners with Miltenyi Biotec Korea to automate CAR-NK cell production - CHOSUNBIZ [biz.chosun.com]
- 8. Autologous adoptive immune-cell therapy elicited a durable response with enhanced immune reaction signatures in patients with recurrent glioblastoma: An open label, phase I/IIa trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cha Biotech announced on the 24th that its own NK cell therapy drug "CBT101" will be selected for th.. - MK [mk.co.kr]
- 10. CHA Biotech to co-develop NK cell therapy with US biotech CanCure - The Korea Times [koreatimes.co.kr]
- To cite this document: BenchChem. [CBT-101: A Technical Overview of an Autologous Natural Killer Cell Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1574580#cbt-101-autologous-natural-killer-cell-therapy-basics>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)